N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that features a cyclopropylmethyl group attached to a 2,3-dihydro-1,4-benzodioxin-6-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the formation of the benzodioxin ring followed by the introduction of the cyclopropylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring. The cyclopropylmethyl group can then be introduced via nucleophilic substitution reactions using cyclopropylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodioxin ring or the cyclopropylmethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The cyclopropylmethyl group and the benzodioxin ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and cyclopropylmethyl-substituted amines. Examples include:
- 2,3-dihydro-1,4-benzodioxin-6-amine
- N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-5-amine
Uniqueness
N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the specific positioning of the cyclopropylmethyl group and the benzodioxin ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C12H15NO2/c1-2-9(1)8-13-10-3-4-11-12(7-10)15-6-5-14-11/h3-4,7,9,13H,1-2,5-6,8H2 |
InChI Key |
JXCLOPIDYGIIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.